Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate
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Overview
Description
Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxyisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine.
Industrial Production Methods
Industrial production methods for ethyl 3-hydroxyisoquinoline-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of ethyl 3-oxoisoquinoline-4-carboxylate.
Reduction: Formation of ethyl 3-hydroxyisoquinoline-4-methanol.
Substitution: Formation of ethyl 3-chloroisoquinoline-4-carboxylate or ethyl 3-bromoisoquinoline-4-carboxylate.
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxyisoquinoline-3-carboxylate
- Ethyl 5-hydroxyisoquinoline-4-carboxylate
- Ethyl 6-hydroxyisoquinoline-4-carboxylate
Uniqueness
Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 3-oxo-2H-isoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-13-11(10)14/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
JUEHCZZDTZEXGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=CNC1=O |
Origin of Product |
United States |
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